Urinary trypsin inhibitor

Übersicht

Beschreibung

Urinary Trypsin Inhibitor (UTI), also known as Ulinastatin, is a type of serine protease inhibitor that reduces the biological activity of trypsin . It is a protein that controls the activation and catalytic reactions of proteins . UTI is present in various foods such as soybeans, grains, cereals, and various additional legumes . It can also naturally occur in the pancreas of species such as bovines .

Synthesis Analysis

Bikunin, also referred to as urinary trypsin inhibitor, is released into plasma from proinhibitors primarily due to increased elastase activity . It is a glycoprotein, also referred to as urinary trypsin inhibitor, which in plasma inhibits the trypsin family of serine proteases by binding to either of the two Kunitz-binding domains .

Molecular Structure Analysis

The proteins of the Inter-α-inhibitor (IAIP) family, which includes UTI, were originally discovered in urine and serum due to their inhibitory activity against trypsin . The genomic and protein structures of the IAIP family molecules were largely elucidated in the 1980s and 1990s . The proteins of this family are composed of a common light chain and many closely related heavy chains (HCs) .

Chemical Reactions Analysis

For expressing trypsin inhibitor activity (TIA), trypsin units inhibited (TUI), trypsin inhibited, and trypsin inhibitors have been used . Although the last two units are preferred, their calculations in current practices require refinement .

Physical And Chemical Properties Analysis

The purified inhibitor was thought to be a single chain molecule and had an isoelectric point (pI) of 3.7, a molecular weight of 16, 000 by gel filtration (specific activity 3, 600U/mg protein), and was a Gly- and Glu-rich protein lacking His .

Wissenschaftliche Forschungsanwendungen

Prevention of Uterine Muscle Contraction : UTI inhibits uterine muscle contraction by regulating intracellular calcium levels. This is particularly relevant in suppressing myometrial contractions stimulated by substances like oxytocin, prostaglandin F2 alpha, or lipopolysaccharide, thus suggesting its potential use in conditions related to uterine contraction (Kanayama et al., 1995).

Therapeutic Option for Endotoxin-Related Inflammatory Disorders : UTI has been used as a drug for patients with inflammatory disorders such as pancreatitis, shock, and disseminated intravascular coagulation (DIC). It may protect against systemic inflammatory response and subsequent organ injury induced by lipopolysaccharides, at least partly through the inhibition of pro-inflammatory cytokine and chemokine expression (Inoue & Takano, 2010).

Proteoglycan Nature of UTI : UTI, isolated from human urine, is a proteoglycan containing a glycosaminoglycan chain that is sensitive to certain enzymes. This structural characteristic is essential for its inhibitory function on trypsin (Balduyck et al., 1986).

Synthesis of Hyaluronan Hybrid UTI : The glycosaminoglycan chains of native UTI can be remodeled to hyaluronan chains without changes to the core protein. This modified hybrid UTI exhibits similar trypsin inhibitory activity as the native type and may be useful for investigating the functions of UTI and hyaluronan in medical applications (Kakizaki et al., 2015).

Suppression of Lipopolysaccharide-Induced Inflammation : Ulinastatin, a form of UTI, suppresses lipopolysaccharide-induced prostaglandin E2 synthesis and nitric oxide production, potentially through the downregulation of nuclear factor-κB in mouse microglial cells. This indicates its role in anti-inflammatory activities and its mechanism of action (Sung et al., 2013).

Inhibitory Effect on Lysosomal Thiol Proteinases : UTI has been shown to inhibit the activities of lysosomal thiol proteinases, cathepsins B and H, in vitro. This finding is significant for its potential therapeutic application in acute pancreatitis, where it prevents enhancement of esterolytic activity and activities of these cathepsins (Shikimi & Handa, 1986).

Down-Regulation of Interleukin-8 Gene Expression : UTI inhibits interleukin-8 gene expression induced by lipopolysaccharide in HL60 cells, suggesting its effect on the cell membrane involved in regulating calcium influx (Maehara et al., 1995).

Protective Effect on Endothelial Cells in Preeclampsia : UTI levels are significantly increased in maternal and fetal serum in cases of preeclampsia. It has a protective effect on human umbilical vein endothelial cell cultures, suggesting its potential therapeutic application in preeclampsia management (Maradny et al., 1994).

Zukünftige Richtungen

Inter-α-inhibitor-family proteins (IAIP), including UTI, play important roles in mammalian biology . These insights suggest that IAIP may have significant utility as treatment targets in human disease, and therefore, research into IAIP should be intensified . Recent research progress has shown that ulinastatin can also play an important anti-fibrotic and organ protective role and can provide a new therapeutic hope for CKD patients .

Eigenschaften

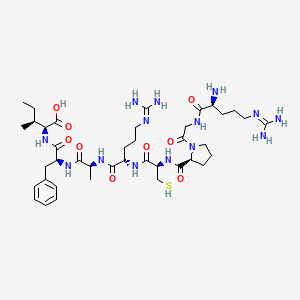

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEUQZYAECARKW-JQYOFTOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N14O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)